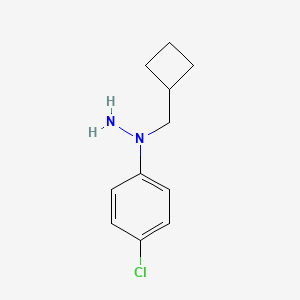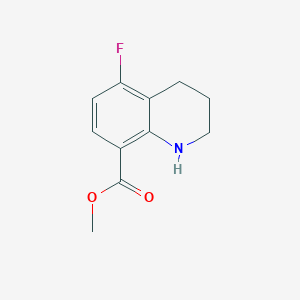
2-(Chloromethyl)-6-(trifluoromethoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-6-(trifluoromethoxy)pyridine is a chemical compound that features a pyridine ring substituted with a chloromethyl group at the 2-position and a trifluoromethoxy group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(trifluoromethoxy)pyridine typically involves the introduction of the chloromethyl and trifluoromethoxy groups onto the pyridine ring. One common method involves the reaction of 2-chloromethylpyridine with a trifluoromethoxylating agent under specific conditions. The reaction conditions often include the use of a base and a solvent such as dichloromethane or acetonitrile. The reaction is typically carried out at low temperatures to ensure the stability of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(Chloromethyl)-6-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic substitution: Products include azido, thiol, or alkoxy derivatives of the pyridine ring.
Oxidation: The major product is the pyridine N-oxide.
Reduction: The major product is 2-methyl-6-(trifluoromethoxy)pyridine.
科学研究应用
2-(Chloromethyl)-6-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.
Biology: The compound can be used to modify biological molecules, potentially leading to new bioactive compounds.
Medicine: It serves as a building block for the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and materials with unique properties, such as increased stability or bioavailability.
作用机制
The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethoxy)pyridine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties, which can influence the compound’s overall pharmacokinetic and pharmacodynamic profile.
相似化合物的比较
Similar Compounds
- 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
- 2-(Chloromethyl)-5-(trifluoromethoxy)pyridine
- 2-(Chloromethyl)-4-(trifluoromethoxy)pyridine
Uniqueness
2-(Chloromethyl)-6-(trifluoromethoxy)pyridine is unique due to the specific positioning of the trifluoromethoxy group at the 6-position on the pyridine ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds. The trifluoromethoxy group imparts unique electronic and steric properties that can enhance the compound’s stability and bioactivity.
属性
分子式 |
C7H5ClF3NO |
|---|---|
分子量 |
211.57 g/mol |
IUPAC 名称 |
2-(chloromethyl)-6-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-5-2-1-3-6(12-5)13-7(9,10)11/h1-3H,4H2 |
InChI 键 |
IUNGERYPOZEOFN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)OC(F)(F)F)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B15068656.png)
![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid](/img/structure/B15068661.png)





![2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B15068726.png)





